molecular formula C20H20O4 B10803792 Ethyl 4-(furan-2-yl)-6-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Ethyl 4-(furan-2-yl)-6-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B10803792
M. Wt: 324.4 g/mol
InChI Key: WUHSLQFDPVJSNW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-275332 involves several steps, typically starting with the preparation of the core structure, followed by specific functional group modifications. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

WAY-275332 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Common Reagents and Conditions: The reactions often require specific conditions such as controlled temperature, pressure, and pH, along with the use of catalysts to facilitate the reactions.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified versions of the original compound with different functional groups.

Scientific Research Applications

WAY-275332 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.

    Biology: It is used to investigate cellular processes and pathways, particularly those involving Rho-associated protein kinase.

    Medicine: It has potential therapeutic applications in the treatment of diseases related to smooth muscle contraction and other cellular processes.

    Industry: It is used in the development of new materials and chemical products, leveraging its unique chemical properties.

Mechanism of Action

WAY-275332 exerts its effects by inhibiting Rho-associated protein kinase, which is involved in the regulation of smooth muscle contraction and other cellular processes. By binding to the active site of the enzyme, it prevents the phosphorylation of target proteins, thereby modulating various cellular functions . This inhibition can lead to the relaxation of smooth muscles and has potential therapeutic implications for conditions such as hypertension and other cardiovascular diseases.

Comparison with Similar Compounds

WAY-275332 can be compared with other inhibitors of Rho-associated protein kinase, such as Y-27632 and fasudil. While all these compounds share a common mechanism of action, WAY-275332 is unique in its specific binding affinity and selectivity for the enzyme. This uniqueness can be attributed to its distinct chemical structure, which allows for more targeted inhibition and potentially fewer side effects .

    Similar Compounds:

WAY-275332 stands out due to its specific molecular interactions and potential for therapeutic applications, making it a valuable compound in scientific research and development.

Properties

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

ethyl 4-(furan-2-yl)-6-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C20H20O4/c1-3-23-20(22)19-16(14-8-6-13(2)7-9-14)11-15(12-17(19)21)18-5-4-10-24-18/h4-10,12,16,19H,3,11H2,1-2H3

InChI Key

WUHSLQFDPVJSNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=CO2)C3=CC=C(C=C3)C

Origin of Product

United States

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